molecular formula C22H34N2O3 B1406530 tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate CAS No. 1706438-41-6

tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No. B1406530
CAS RN: 1706438-41-6
M. Wt: 374.5 g/mol
InChI Key: YAORWXSGGQJXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate” is a chemical compound with the CAS Number: 1341036-19-8 . It has a molecular weight of 283.41 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H29NO3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)6-4-13(12-18)5-7-16/h13,18H,4-12H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 396.6±15.0 °C at 760 mmHg . The compound is a colorless oil .

Scientific Research Applications

1. Antihypertensive Agent Development

  • Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, structurally related to tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate, were synthesized and tested for antihypertensive activity. The compound 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one showed significant antihypertensive effects, attributed to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

2. Treatment of Chronic Kidney Diseases

  • Trisubstituted urea derivatives based on 1-oxa-4,9-diazaspiro[5.5]undecane were discovered as potent soluble epoxide hydrolase inhibitors. These compounds, particularly compound 19, showed excellent inhibitory activity, bioavailability, and effectiveness in lowering serum creatinine in a rat model, marking them as potential orally active drug candidates for treating chronic kidney diseases (Kato et al., 2014).

Safety and Hazards

The compound has the following hazard statements: H302;H315;H319;H335 . The precautionary statements are: P261;P264;P270;P271;P280;P301;P301;P302;P304;P305;P312;P313;P321;P330;P332;P338;P351;P352;P403;P405 .

properties

IUPAC Name

tert-butyl 9-benzyl-5-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3/c1-21(2,3)27-20(26)24-14-11-22(19(16-24)17-25)9-12-23(13-10-22)15-18-7-5-4-6-8-18/h4-8,19,25H,9-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAORWXSGGQJXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)C(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
Reactant of Route 4
tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
Reactant of Route 6
tert-Butyl 9-benzyl-1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.